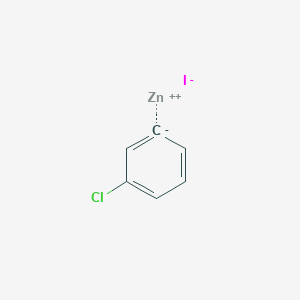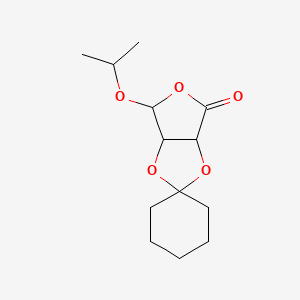
(1S,2S)-N-p-Tosyl-1,2-di(1-naphthyl)ethylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-N-p-Tosyl-1,2-di(1-naphthyl)ethylenediamine is a chiral diamine compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its two naphthyl groups and a tosyl group attached to the ethylenediamine backbone. The stereochemistry of the compound is defined by the (1S,2S) configuration, which plays a crucial role in its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-N-p-Tosyl-1,2-di(1-naphthyl)ethylenediamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available (1S,2S)-1,2-diaminocyclohexane and 1-naphthylamine.
Tosylation: The diamine is first tosylated using p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the tosyl group to the nitrogen atoms.
Naphthylation: The tosylated diamine is then reacted with 1-naphthylamine under suitable conditions to introduce the naphthyl groups.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow processes and large-scale reactors may be employed to meet industrial demands.
化学反応の分析
Types of Reactions: (1S,2S)-N-p-Tosyl-1,2-di(1-naphthyl)ethylenediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines.
科学的研究の応用
(1S,2S)-N-p-Tosyl-1,2-di(1-naphthyl)ethylenediamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral properties make it valuable in studying enzyme-substrate interactions and other biological processes.
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals, where chirality is crucial for efficacy and safety.
作用機序
The mechanism by which (1S,2S)-N-p-Tosyl-1,2-di(1-naphthyl)ethylenediamine exerts its effects is primarily through its role as a chiral ligand. It can coordinate with metal ions to form chiral complexes, which then participate in various catalytic processes. The stereochemistry of the compound ensures that the resulting products are enantiomerically pure, which is essential for many applications in chemistry and medicine.
類似化合物との比較
- (1R,2R)-N-p-Tosyl-1,2-di(1-naphthyl)ethylenediamine
- (1S,2S)-N-p-Tosyl-1,2-diphenylethylenediamine
- (1R,2R)-N-p-Tosyl-1,2-diphenylethylenediamine
Comparison:
Stereochemistry: The (1S,2S) configuration of (1S,2S)-N-p-Tosyl-1,2-di(1-naphthyl)ethylenediamine distinguishes it from its (1R,2R) counterpart, affecting its reactivity and applications.
Substituents: The presence of naphthyl groups in this compound provides unique steric and electronic properties compared to compounds with phenyl groups.
Applications: While similar compounds may also serve as chiral ligands, the specific structure of this compound makes it particularly effective in certain asymmetric synthesis reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and unique characteristics
特性
IUPAC Name |
N-(2-amino-1,2-dinaphthalen-1-ylethyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O2S/c1-20-16-18-23(19-17-20)34(32,33)31-29(27-15-7-11-22-9-3-5-13-25(22)27)28(30)26-14-6-10-21-8-2-4-12-24(21)26/h2-19,28-29,31H,30H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVYYRQMNGSCRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC3=CC=CC=C32)C(C4=CC=CC5=CC=CC=C54)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl[(2-chloro-3-fluorophenyl)methyl]amine](/img/structure/B12087435.png)



![Boronic acid, B-[2-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]-](/img/structure/B12087457.png)
![N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine](/img/structure/B12087461.png)




![Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B12087495.png)
